[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea
Description
Historical Development of Sulfanylidene-Modified Thioureas
The historical trajectory of sulfanylidene-modified thioureas traces back to the foundational work of Marceli Nencki, who first synthesized thiourea in 1873 as the primary urea analogue characterized by the replacement of oxygen with sulfur. This breakthrough established the conceptual framework for subsequent modifications of the thiourea scaffold. The development of sulfanylidene variations emerged during the latter half of the twentieth century, when researchers began exploring the incorporation of sulfur-containing functional groups to enhance the pharmacological properties of thiourea derivatives.
The evolution toward lambda6-sulfanylidene modifications represented a significant advancement in thiourea chemistry, as these structural alterations provided enhanced stability and improved molecular recognition properties. Research conducted in the 1990s and early 2000s demonstrated that the introduction of sulfanylidene groups could significantly modify the electronic properties of thiourea compounds, leading to improved binding affinity with target proteins. The specific development of compounds incorporating both bromophenyl and methyl-oxo-lambda6-sulfanylidene modifications emerged from systematic structure-activity relationship studies that identified optimal substitution patterns for enhanced biological activity.
Friedrich Wöhler's original synthesis of urea in 1828 provided the foundational understanding of carbon-nitrogen-sulfur interactions that would later inform the development of more complex thiourea derivatives. The progression from simple thiourea to sophisticated sulfanylidene-modified variants represents a continuous evolution in synthetic chemistry, driven by the need for more selective and potent therapeutic agents.
Research Evolution and Current Scientific Landscape
Contemporary research in sulfanylidene-modified thioureas has experienced remarkable expansion, with numerous studies demonstrating the versatility and potential of these compounds in medicinal applications. Current synthetic methodologies have evolved to incorporate continuous-flow techniques, enabling the efficient production of complex thiourea derivatives under controlled conditions. These advances have facilitated the systematic exploration of structure-activity relationships and the development of optimized synthetic protocols.
The modern research landscape encompasses diverse approaches to thiourea modification, including the incorporation of various aromatic substituents and the exploration of different sulfanylidene configurations. Recent investigations have revealed that the specific positioning of bromophenyl groups significantly influences the biological activity of thiourea derivatives. Studies have demonstrated that 3-bromophenyl substitution provides optimal electronic and steric properties for enhanced target recognition and binding affinity.
Current research efforts focus on understanding the precise molecular mechanisms underlying the enhanced biological activity of sulfanylidene-modified thioureas. Advanced computational studies have provided insights into the conformational preferences and electronic properties that contribute to the superior performance of these compounds compared to traditional thiourea derivatives.
Pharmacological Significance in Drug Discovery
The pharmacological significance of [(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea in drug discovery stems from its unique combination of structural features that enable selective interactions with diverse biological targets. The compound demonstrates exceptional potential as a lead structure for the development of novel therapeutic agents, particularly in oncology applications where traditional therapies have shown limitations.
Research investigations have revealed that thiourea derivatives incorporating sulfanylidene modifications exhibit enhanced hydrogen bonding capabilities compared to conventional thiourea compounds. This enhancement results from the increased acidity of the amino groups, which facilitates stronger interactions with anionic recognition sites on target proteins. The specific configuration of the 3-bromophenyl group provides additional hydrophobic interactions that contribute to improved binding selectivity and affinity.
The pharmacological profile of sulfanylidene-modified thioureas encompasses multiple mechanisms of action, including enzyme inhibition, protein-protein interaction disruption, and modulation of cellular signaling pathways. Studies have demonstrated that compounds within this class can effectively target key regulatory proteins involved in cancer progression, such as human epidermal growth factor receptor and various kinase enzymes.
| Biological Target | Interaction Mechanism | Observed Effects | Clinical Relevance |
|---|---|---|---|
| Human Epidermal Growth Factor Receptor | Hydrogen bonding with critical residues | Inhibition of cancer cell proliferation | High potential for oncology applications |
| Kinase Enzymes | Competitive binding at active sites | Modulation of cellular signaling | Broad therapeutic applications |
| Protein-Protein Interactions | Disruption of binding interfaces | Altered cellular function | Novel therapeutic mechanisms |
| DNA-Binding Proteins | Interference with nucleic acid recognition | Modified gene expression | Epigenetic therapeutic potential |
The development of this compound as a pharmaceutical agent represents a significant advancement in the rational design of thiourea-based therapeutics. The compound's structural complexity allows for fine-tuning of pharmacological properties through systematic modification of individual functional groups.
Foundational Research Questions and Theoretical Framework
The theoretical framework underlying this compound research centers on several fundamental questions that drive current and future investigations. Primary among these is the elucidation of the precise molecular mechanisms responsible for the enhanced biological activity observed with sulfanylidene modifications compared to conventional thiourea derivatives.
Computational chemistry studies have provided valuable insights into the electronic structure and conformational behavior of sulfanylidene-modified thioureas. These investigations reveal that the lambda6-sulfanylidene group significantly alters the electron distribution within the molecule, creating regions of enhanced electrophilicity that facilitate stronger interactions with target proteins. The theoretical understanding of these electronic effects forms the basis for rational drug design approaches aimed at optimizing therapeutic efficacy.
Current research questions focus on understanding the relationship between structural modifications and biological activity, particularly regarding the optimal positioning of substituents for maximum therapeutic effect. Investigations into the conformational flexibility of the sulfanylidene group and its impact on target recognition represent active areas of theoretical and experimental research.
The theoretical framework also encompasses questions related to the metabolic stability and bioavailability of sulfanylidene-modified thioureas. Understanding how these structural modifications affect pharmacokinetic properties is essential for the successful translation of laboratory discoveries into clinical applications. Research efforts continue to explore the balance between enhanced biological activity and acceptable pharmaceutical properties.
| Research Question | Theoretical Approach | Expected Outcomes | Impact on Drug Development |
|---|---|---|---|
| Electronic structure optimization | Density functional theory calculations | Improved molecular design principles | Enhanced lead compound identification |
| Conformational analysis | Molecular dynamics simulations | Understanding of binding mechanisms | Rational structure optimization |
| Target selectivity prediction | Protein-ligand docking studies | Improved selectivity profiles | Reduced off-target effects |
| Metabolic pathway elucidation | Enzymatic interaction modeling | Predictive pharmacokinetic models | Improved therapeutic windows |
Structure
3D Structure
Properties
IUPAC Name |
[(3-bromophenyl)-methyl-oxo-λ6-sulfanylidene]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS2/c1-14(12,11-8(10)13)7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVZBUBUZALCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=S)N)(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea typically involves the reaction of 3-bromophenyl isothiocyanate with methylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated reactors.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, organometallic reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme function or the activation of signaling pathways, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea with key analogs:
Key Observations :
- Electronic Effects: The bromophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the electron-donating dimethylamino group in . This influences reactivity in cross-coupling or coordination chemistry.
- Functional Group Diversity : Unlike 3-thiophenylboronic acid , which contains a boronic acid group for Suzuki-Miyaura couplings, the target compound’s sulfanylidene group may facilitate ligand-metal interactions or serve as a hydrogen-bond acceptor.
Physical and Chemical Properties
Notes:
- The bromine atom increases molecular weight and density, reducing solubility in polar solvents compared to dimethylamino analogs .
- Thermal stability is enhanced by the sulfanylidene group’s resonance stabilization .
Biological Activity
[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea is a compound belonging to the thiourea family, which has garnered attention for its diverse biological activities. Thioureas are known for their potential as pharmacologically active agents, exhibiting properties such as antibacterial, antifungal, anticancer, and antioxidant activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with thiourea in the presence of a base. The resulting compound features a thiourea moiety that is crucial for its biological activity. The general structure can be represented as follows:
This structure allows for interactions with various biological targets due to the presence of functional groups capable of forming hydrogen bonds.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity.
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 15 |
| 2 | E. coli | 20 |
| 3 | Pseudomonas aeruginosa | 25 |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells with IC50 values ranging from 5 to 15 µM.
Case Study:
A study involving the treatment of human leukemia cell lines demonstrated that thiourea derivatives could significantly reduce cell viability. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 12 |
Antioxidant Activity
Antioxidant properties are another notable feature of thiourea derivatives. This compound has been evaluated for its ability to scavenge free radicals, demonstrating significant activity in assays such as DPPH and ABTS.
Table 3: Antioxidant Activity
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 52 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Thioureas can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: In cancer cells, these compounds can trigger apoptotic pathways through the activation of caspases.
- Antioxidant Mechanisms: The ability to donate electrons allows thioureas to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
